molecular formula C14H11BrClNO2 B3051810 N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide CAS No. 36160-96-0

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide

Cat. No.: B3051810
CAS No.: 36160-96-0
M. Wt: 340.6 g/mol
InChI Key: MPWWBEFBRKTSIC-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenoxy)phenyl]-2-chloroacetamide is a chloroacetamide derivative featuring a bromophenoxy-substituted phenyl ring. This structural motif combines a halogenated aromatic system with an acetamide side chain, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c15-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWWBEFBRKTSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585350
Record name N-[4-(4-Bromophenoxy)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36160-96-0
Record name N-[4-(4-Bromophenoxy)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide typically involves the reaction of 4-bromophenol with 4-aminophenol to form 4-(4-bromophenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The phenyl rings can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Coupling reactions: The bromophenoxy group can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of reduced phenyl derivatives or amines.

Scientific Research Applications

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the production of other complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it can induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cell growth and survival .

Comparison with Similar Compounds

Halogenation and Electronic Effects

  • 2-Chloro-N-(4-fluorophenyl)acetamide ():
    Fluorine’s high electronegativity creates a strong electron-withdrawing effect, polarizing the acetamide group. In contrast, bromine in the target compound provides less electronegativity but greater steric hindrance, which may influence binding kinetics in enzymatic interactions .
  • N-(2,4,5-Trichlorophenyl)-2-chloroacetamide (): Multiple chlorine atoms amplify electron-withdrawing effects, altering molecular conformation and crystal packing. The bromophenoxy group in the target compound likely reduces lattice stability compared to trichlorinated analogs, as seen in crystallographic studies .

Functional Group Modifications

  • This difference may reduce the compound’s ability to interact with hydrophobic pockets in proteins compared to the bromophenoxy derivative .
  • N-(4-(tert-Butyl)phenyl)-2-chloroacetamide (): The tert-butyl group enhances steric bulk and hydrophobicity, improving selectivity for Hg(II) ions in fluorescent probes.

Hybrid Structures and Heterocyclic Analogs

  • The target compound’s simpler structure may lack this specificity but could offer easier synthetic accessibility .
  • The phenoxy group in the target compound introduces an oxygen atom, enabling hydrogen bonding absent in this analog .

Structural and Physical Property Analysis

Crystallographic Comparisons

  • Crystal Packing: Chloroacetamides with trichlorophenyl groups () exhibit tighter molecular packing due to strong Cl···Cl interactions. The bromophenoxy group’s larger size and lower electronegativity likely result in looser packing, affecting solubility and melting points .
  • Bond Parameters : X-ray studies () show that bromine substitution slightly elongates C–Br bonds (1.8907 Å) compared to C–Cl (1.79 Å), influencing molecular geometry and stability .

Biological Activity

N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide (CAS No. 36160-96-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a bromophenoxy group attached to a phenyl ring, linked to a chloroacetamide moiety. Its molecular formula is C14H11BrClNO2C_{14}H_{11}BrClNO_2, indicating the presence of halogen substituents which are often associated with enhanced biological activity.

Antimicrobial Activity

The compound exhibits antimicrobial properties similar to other chloroacetamides. Research suggests that it may inhibit bacterial growth by interfering with lipid biosynthesis pathways, which are crucial for maintaining bacterial cell integrity. For instance, studies have shown that related compounds effectively block the biosynthesis of certain bacterial lipids, leading to cell death .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may exert cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of related compounds using the turbidimetric method against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives with similar structural motifs demonstrated significant antimicrobial effects, especially against Staphylococcus aureus and Escherichia coli.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
d1HighModerate
d2ModerateLow
d3HighModerate

These findings suggest that the presence of bromine and chloro substituents enhances the lipophilicity of these compounds, facilitating better membrane penetration and overall efficacy .

Anticancer Screening

In anticancer assays, compounds derived from this compound were tested against MCF7 cells using the Sulforhodamine B (SRB) assay. The results showed that certain derivatives exhibited potent cytotoxicity:

CompoundIC50 (µM)
d65.2
d73.8

These values indicate that compounds d6 and d7 are particularly promising candidates for further development as anticancer agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that similar compounds possess high gastrointestinal absorption rates and favorable blood-brain barrier permeability. However, toxicity assessments are essential to determine safe dosage levels for potential therapeutic applications. In vitro toxicity assays indicated varying degrees of cytotoxicity among different derivatives, with some exhibiting significant toxicity at higher concentrations .

Q & A

Q. What are the standard synthetic routes for preparing N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide?

Methodological Answer: A common synthetic approach involves coupling 4-bromophenylacetic acid derivatives with substituted anilines. For example, a protocol adapted from Acta Crystallographica studies uses:

  • Reagents : 4-Bromophenylacetic acid, 4-(4-bromophenoxy)aniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and dichloromethane (DCM) as the solvent .
  • Procedure : The acid and amine are reacted in DCM with EDC·HCl as a coupling agent, followed by triethylamine (TEA) to neutralize HCl byproducts. The crude product is purified via recrystallization (e.g., using methylene chloride) .
  • Key Considerations : Maintain low temperatures (~273 K) to minimize side reactions. Confirm completion via TLC or HPLC.

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings from analogous compounds include:

  • Bond Parameters : C=O bond lengths typically range from 1.21–1.23 Å, and C-Cl bonds from 1.74–1.78 Å, consistent with resonance stabilization .
  • Intermolecular Interactions : Intramolecular C–H···O hydrogen bonds form six-membered rings, while intermolecular N–H···O bonds stabilize crystal packing (e.g., infinite chains along the c-axis) .
  • Dihedral Angles : The angle between the bromophenyl and phenoxy rings (e.g., ~66.4° in related structures) influences molecular planarity and packing efficiency .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Referencing safety guidelines for structurally similar acetamides:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Segregate halogenated organic waste and collaborate with certified disposal services to comply with environmental regulations .

Advanced Questions

Q. How do substituents (e.g., bromo, chloro) influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: The electron-withdrawing bromo and chloro groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution. For example:

  • Reactivity Trends : The chloroacetamide moiety undergoes nucleophilic displacement with amines or thiols to form secondary amides or thioesters, respectively .
  • Steric Effects : Bulky substituents on the phenoxy ring (e.g., 4-bromo) may slow reaction kinetics due to steric hindrance. Kinetic studies using NMR or FTIR can quantify these effects.
  • Case Study : In analogous compounds, bromine’s inductive effect increases the electrophilicity of the carbonyl group by ~15% compared to non-halogenated derivatives .

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer: Contradictions often arise from impurities or conformational isomers. A multi-technique approach is critical:

  • 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton-carbon correlations, especially for overlapping signals in aromatic regions .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages) to rule out hydration or solvation artifacts.
  • SC-XRD : Definitive proof of connectivity and stereochemistry, as demonstrated in Acta Crystallographica studies .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic 1:1 isotopic ratio).

Q. What strategies optimize multi-step synthesis yields for derivatives of this compound?

Methodological Answer: Yield optimization hinges on reaction conditions and intermediate stability:

  • Coupling Step : Use excess EDC·HCl (1.2–1.5 equivalents) to drive the reaction to completion. Monitor pH to ensure TEA effectively neutralizes HCl .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates compared to DCM.
  • Temperature Control : For thermally sensitive intermediates, maintain temperatures below 283 K to prevent decomposition.
  • Case Study : A 2012 synthesis of a triazole-containing derivative achieved a 72% yield by refluxing in acetonitrile with catalytic DMAP .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide
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N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide

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